molecular formula C17H29ClN2O2 B15342154 Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride CAS No. 32305-18-3

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride

Cat. No.: B15342154
CAS No.: 32305-18-3
M. Wt: 328.9 g/mol
InChI Key: XYRYMUHQPRFZMG-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride is a chemical compound with a complex structure that includes an acetamide group, a dimethylamino propyl chain, and a thymyloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate acyl chloride or anhydride to form the acetamide linkage. The thymyloxy group is introduced through a subsequent reaction with a thymol derivative under controlled conditions. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino propyl chain can interact with biological receptors, while the thymyloxy group may enhance binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-(dimethylamino)propyl)-: Lacks the thymyloxy group, resulting in different chemical properties.

    Acetamide, N-(3-(dimethylamino)propyl)-2-(methoxy)-: Contains a methoxy group instead of a thymyloxy group, leading to variations in reactivity and applications.

Uniqueness

The presence of the thymyloxy group in Acetamide, N-(3-(dimethylamino)propyl)-2-(thymyloxy)-, monohydrochloride imparts unique chemical properties, such as enhanced binding affinity and specific reactivity patterns, distinguishing it from similar compounds.

Properties

CAS No.

32305-18-3

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-13(2)15-8-7-14(3)11-16(15)21-12-17(20)18-9-6-10-19(4)5;/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,18,20);1H

InChI Key

XYRYMUHQPRFZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCN(C)C.Cl

Origin of Product

United States

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